Erythromycin F is produced through fermentation processes involving specific strains of Saccharopolyspora erythraea. This compound can be isolated from the culture broth of these bacteria, typically requiring alkaline treatment and solvent extraction methods to purify the antibiotic from the fermentation mixture .
Erythromycin F belongs to the macrolide class of antibiotics, characterized by a large lactone ring structure. It is classified under the chemical family of erythromycins, which share similar mechanisms of action and therapeutic applications. This compound is often utilized in clinical settings for treating various infections, particularly respiratory tract infections and skin infections.
The synthesis of erythromycin F involves several steps starting from the fermentation of Saccharopolyspora erythraea. The isolation process typically includes:
The isolation process is optimized to maximize yield and purity. For instance, adjusting pH levels during extraction helps selectively precipitate erythromycin while minimizing impurities. The final product is usually obtained in crystalline form, which can be analyzed for purity using spectroscopic techniques.
Erythromycin F has a complex molecular structure characterized by a large lactone ring with multiple hydroxyl groups and a sugar moiety attached. The molecular formula is , with a molecular weight of approximately 733 g/mol.
Erythromycin F undergoes various chemical reactions that are crucial for its functionality as an antibiotic:
Erythromycin F exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, blocking the translocation step during protein synthesis. This action prevents bacteria from growing and reproducing effectively.
Erythromycin F has several scientific and clinical applications:
The erythromycin complex was discovered following systematic screening of soil actinomycetes in the early 1950s, with Erythromycin A constituting the primary bioactive component (≥80% of the mixture) [5] [10]. Minor components, including Erythromycin F, were subsequently characterized through advanced separation techniques in the 1960s–1970s. Erythromycin F is classified as a 14-membered macrolide based on its aglycone ring size, placing it within the same structural category as erythromycins A–D and clarithromycin [1] [4]. Its molecular formula (C37H67NO12) distinguishes it from Erythromycin A (C37H67NO13), reflecting a difference in oxygenation state [8]. Within the biosynthetic hierarchy, Erythromycin F is categorized as a late-stage intermediate rather than an end-product, explaining its low accumulation in wild-type S. erythraea strains (<5% of total erythromycins) [3] [6].
Table 1: Classification of Erythromycin F Within the Macrolide Family
Characteristic | Erythromycin F | Classical Macrolides |
---|---|---|
Ring Size | 14-membered lactone | 14-membered (erythromycins), 15-membered (azithromycin), 16-membered (tylosin) |
Sugar Attachments | D-desosamine, L-cladinose | D-desosamine ± L-mycarose/cladinose |
Biosynthetic Status | Pathway intermediate | Terminal product (e.g., Erythromycin A) |
Natural Abundance | Trace component | Major component (e.g., Erythromycin A ≥80%) |
Erythromycin F shares the core erythronolide B aglycone with other erythromycins but lacks the C-12 hydroxyl group present in Erythromycin A [5] [8]. This single oxygen difference arises from the absence of a hydroxylation step at C-12 during biosynthesis. The structural consequences are profound:
Table 2: Structural Comparison of Erythromycin Variants
Compound | C-12 Substituent | C-13 Substituent | Sugar Attachments | Molecular Formula |
---|---|---|---|---|
Erythromycin F | H | Ethyl | D-desosamine, L-cladinose | C37H67NO12 |
Erythromycin A | OH | Ethyl | D-desosamine, L-cladinose | C37H67NO13 |
Erythromycin B | H | Ethyl | D-desosamine, L-cladinose | C37H67NO13 |
Erythromycin C | OH | Ethyl | D-desosamine, L-mycarose | C36H65NO13 |
The structural deviation at C-12 positions Erythromycin F as a direct precursor to Erythromycin B rather than Erythromycin A. This relationship was confirmed through isotope-labeled feeding studies in S. erythraea, demonstrating rapid conversion of Erythromycin F to Erythromycin B via C-12 methylation [3] [7].
The erythronolide core is synthesized by a modular Type I PKS using one propionyl-CoA and six methylmalonyl-CoA extender units [3] [7]. Key steps include:
6-DEB undergoes sequential modifications:
Table 3: Key Enzymes in Erythromycin F Biosynthesis
Enzyme/Protein | Gene | Function | Relevance to Erythromycin F |
---|---|---|---|
PKS Modules | eryAI-III | Synthesis of 6-deoxyerythronolide B (6-DEB) | Generates aglycone backbone |
P450 Hydroxylase | eryF | C-6 hydroxylation of 6-DEB | Prepares aglycone for glycosylation |
Glycosyltransferase | eryBV | Attaches D-desosamine to C-5 | Forms Erythromycin D from deoxylated aglycone |
Glycosyltransferase | eryCV | Attaches L-cladinose to C-3 | Converts Erythromycin D to Erythromycin F? |
Methyltransferase | eryG | Methylates C-3' of desosamine | Not involved in Erythromycin F formation |
Erythromycin F formation occurs when C-12 hydroxylation by EryK is bypassed [3] [7]. In wild-type strains, Erythromycin D is hydroxylated at C-12 by EryK to form Erythromycin C, which is then methylated to Erythromycin A. Erythromycin F accumulates when:
Bioconversion assays confirm that recombinant S. erythraea strains with eryK deletions accumulate Erythromycin F and B, confirming EryK’s gatekeeping role for C-12 oxygenation [3]. Recent metabolic engineering efforts have exploited this bottleneck to overproduce Erythromycin F for structural studies by inactivating eryK and modulating eryG expression [6] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: